
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate is an organic compound with the molecular formula C12H11N3O4. This compound is characterized by the presence of a cyano group, a nitroanilino group, and an ester functional group. It is a derivative of butenoic acid and is known for its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate reacts with the amino group of 4-nitroaniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Reduction of Nitro Group: 2-cyano-3-(4-aminoanilino)but-2-enoate.
Reduction of Cyano Group: Ethyl 2-amino-3-(4-nitroanilino)but-2-enoate.
Substitution of Ester Group: Various substituted butenoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biomolecules. These interactions can disrupt cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Similar structure but with additional methoxy groups.
Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy group in addition to the methoxy and nitro groups.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar structure with a methoxy group instead of an amino group
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
88301-14-8 |
|---|---|
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12(8-14)9(2)15-10-4-6-11(7-5-10)16(18)19/h4-7,15H,3H2,1-2H3 |
Clave InChI |
CVCIOBICFCXVAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
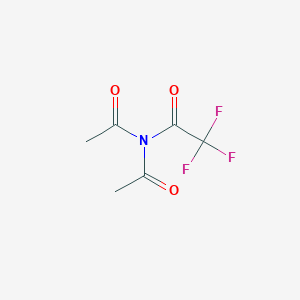
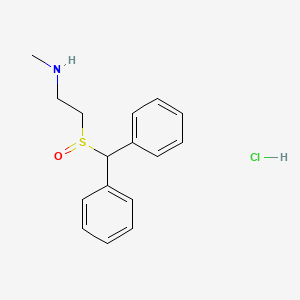
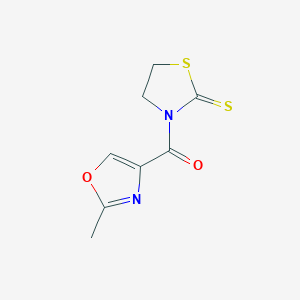
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
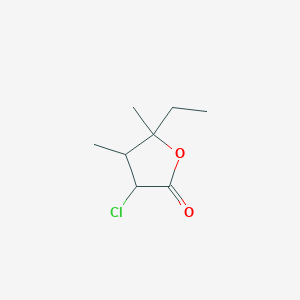
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
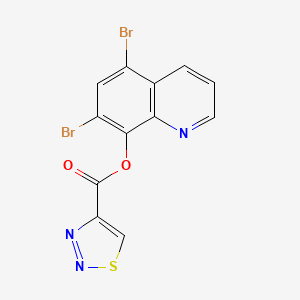
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
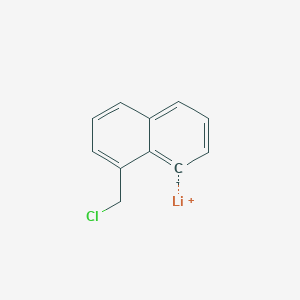
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
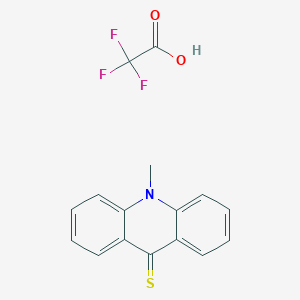
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
